molecular formula C12H14N2O3 B084195 Ethyl 3-oxo-2-(phenylhydrazono)butanoate CAS No. 10475-63-5

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Cat. No.: B084195
CAS No.: 10475-63-5
M. Wt: 234.25 g/mol
InChI Key: WGMOYLSNEVXNJG-VAUFRIEFSA-N
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Description

Ethyl 3-oxo-2-(phenylhydrazono)butanoate is an organic compound with the molecular formula C12H14N2O3 It is a derivative of butanoic acid and features a phenylhydrazono group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine. The reaction typically involves the following steps:

    Reaction Setup: Ethyl acetoacetate is dissolved in an appropriate solvent, such as ethanol.

    Addition of Phenylhydrazine: Phenylhydrazine is added to the solution, and the mixture is stirred at room temperature.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Isolation of Product: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted butanoate derivatives.

Scientific Research Applications

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(phenylhydrazono)butanoate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be compared with other similar compounds, such as:

Properties

CAS No.

10475-63-5

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9+,14-13?

InChI Key

WGMOYLSNEVXNJG-VAUFRIEFSA-N

SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aniline (37.2 g, 0.4 mmol) in water (32 ml) and concentrated hydrochloric acid (100 ml) was poured into ice (400 g). The 0° C. solution was treated with a solution of sodium nitrite (27.6 g, 0.4 mmol) in water (50 ml). The diazonium salt solution was poured rapidly into a stirred solution of ethyl acetoacetate (52 g, 0.4 mmol) in ethanol (300 ml) and ice water (1.0 L) containing sodium acetate (100 g, 1.2 mmol). Th mixture was stirred at 0° C. for 2.5 hours, filtered, and the filter cake was crystallized from ethanol to yield the title compound (75.2 g), m.p. 75°-76° C. (lit 61°-64° C.).
Quantity
37.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ethyl 3-oxo-2-(phenylhydrazono)butanoate in the synthesis of the pyrazolone derivative described in the research?

A1: this compound serves as a crucial starting material in the synthesis of (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate. The research paper states that this compound is reacted with (S)-benzyl dithio­carbazate to yield the final pyrazolone product []. This suggests that this compound provides the core structure upon which the final molecule is built.

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